({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid
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Overview
Description
({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid is an organic compound that features a thioether linkage and an amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid typically involves the reaction of 3-methylaniline with ethyl 2-bromoacetate to form an intermediate, which is then treated with thioglycolic acid to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent extraction and recrystallization are common purification methods employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, ({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving thioether and amino acid derivatives. It may also serve as a model compound for studying the behavior of similar structures in biological systems.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features may be exploited to develop inhibitors or activators of biological pathways.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of ({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and amino groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ({2-[(4-Methoxyphenyl)amino]-2-oxoethyl}thio)acetic acid
- ({2-[(3-Chlorophenyl)amino]-2-oxoethyl}thio)acetic acid
- ({2-[(3-Nitrophenyl)amino]-2-oxoethyl}thio)acetic acid
Uniqueness
({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and interactions compared to other similar compounds. The methyl group can affect the compound’s steric and electronic properties, leading to differences in its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
2-[2-(3-methylanilino)-2-oxoethyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8-3-2-4-9(5-8)12-10(13)6-16-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAMMVKVASNLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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